molecular formula C9H13BrN2OS B13256151 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Cat. No.: B13256151
M. Wt: 277.18 g/mol
InChI Key: WESJTMVEHOCLKW-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide (IUPAC name) is a secondary amine derivative featuring a 5-bromothiophene ring linked via a methylamino group to an N,N-dimethylacetamide moiety (Fig. 1). This compound, referenced in commercial catalogs (e.g., CymitQuimica, Ref. #10-F705411), has been utilized in pharmaceutical and organic synthesis research . However, commercial availability is currently discontinued, limiting direct experimental data .

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C9H13BrN2OS/c1-12(2)9(13)6-11-5-7-3-4-8(10)14-7/h3-4,11H,5-6H2,1-2H3

InChI Key

WESJTMVEHOCLKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Bromination of thiophene derivatives to introduce the 5-bromo substituent.
  • Formation of the aminoalkyl linkage by nucleophilic substitution or reductive amination.
  • Introduction of the N,N-dimethylacetamide group by amide bond formation or alkylation.

The key challenge is the selective functionalization of the thiophene ring and efficient coupling to the dimethylacetamide moiety while maintaining the integrity of the bromine substituent.

Stepwise Preparation Routes

Step Description Reagents/Conditions Notes/References
1. Bromination of thiophene Thiophene is selectively brominated at the 5-position Bromine or brominating agents under controlled conditions Ensures 5-bromothiophene intermediate formation
2. Aminomethylation Introduction of the [(5-bromothiophen-2-yl)methyl]amino group via nucleophilic substitution or reductive amination with formaldehyde and amine Reaction with amines and formaldehyde or via alkyl halide intermediates Forms the key amino linkage
3. Acetamide formation Coupling of the amino intermediate with N,N-dimethylacetyl chloride or via amide bond formation using activated esters or carbodiimide coupling agents Use of N,N-dimethylacetamide derivatives, carbodiimides (e.g., EDCI), bases like triethylamine Achieves final N,N-dimethylacetamide functionalization

Representative Synthetic Example

  • Starting material: 5-bromothiophene-2-carboxaldehyde
  • Intermediate formation: Reductive amination with dimethylamine to yield 2-{[(5-bromothiophen-2-yl)methyl]amino} intermediate
  • Final step: Acylation with N,N-dimethylacetyl chloride or via carbodiimide-mediated coupling to afford 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide

Reaction conditions typically involve:

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM), or ethanol
  • Temperature: Ambient to 80°C depending on step
  • Catalysts/Bases: Potassium carbonate, triethylamine
  • Purification: Extraction, chromatography, recrystallization

Alternative Approaches

  • Use of sulfonamide intermediates such as 5-bromothiophene-2-sulfonamide followed by alkylation and amide formation.
  • Palladium-catalyzed coupling reactions for thiophene functionalization (though less common for this exact compound).
  • Hydrogenation and catalytic reduction steps for amine formation from nitro or azide precursors.

Data Table: Key Reaction Parameters and Yields

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination of thiophene Br2 in solvent 0-25 1-3 80-90 Selective 5-position bromination
Reductive amination Dimethylamine, formaldehyde, Pd/C 20-25 3 90-95 High yield, mild conditions
Amide coupling N,N-dimethylacetyl chloride, base 0-25 2-6 70-85 Carbodiimide coupling alternative

Summary Table of Preparation Methods

Methodology Advantages Limitations Reference
Bromination + Reductive Amination + Amide Coupling High selectivity; good yields; mild conditions Requires careful handling of bromine; multi-step
Sulfonamide intermediate alkylation + Amide formation Alternative route; useful for sulfonamide derivatives More complex intermediates; less direct
Palladium-catalyzed coupling (general heterocycle functionalization) Versatile; applicable to other thiophene derivatives Requires expensive catalysts; not specific

Chemical Reactions Analysis

Types of Reactions

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

(a) N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones

  • Structure: Incorporates a 5-bromothiophen-2-yl group linked to a quinolone core via a ketone bridge.
  • Activity : Demonstrated potent antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the bromothiophene moiety enhancing lipophilicity and target binding .
  • Comparison: Unlike the target compound, this derivative includes a quinolone scaffold, which confers distinct antibacterial mechanisms (e.g., topoisomerase inhibition). However, shared bromothiophene groups suggest both compounds may exhibit similar pharmacokinetic profiles, such as improved membrane permeability .

(b) N-(3-Acetyl-2-thienyl)acetamides

  • Structure : Features a thiophene ring substituted with acetyl and acetamide groups.
  • Application : Serves as intermediates for synthesizing 3-acetylthiophene derivatives, highlighting the utility of thiophene-acetamide hybrids in heterocyclic chemistry .

Aromatic Acetamide Derivatives

(a) 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide

  • Structure : Combines a dichlorophenyl group with a thiazole ring via an acetamide linker.
  • Properties : Exhibits a twisted conformation (79.7° between aromatic planes), stabilized by N–H···N hydrogen bonds. This geometry enhances crystal packing stability, a trait relevant to solid-state formulation .
  • The dichlorophenyl group may confer higher electrophilicity than bromothiophene, influencing metabolic stability .

(b) 2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide

  • Structure: Contains a fluorophenoxy group instead of bromothiophene.
  • Application: Used in synthesizing kinase inhibitors due to its polar phenoxy group, which enhances water solubility compared to hydrophobic thiophene derivatives .
  • Comparison: The amino-fluorophenoxy moiety provides hydrogen-bonding capacity absent in the target compound, suggesting divergent biological target preferences .

Deuterated and Isotope-Labeled Analogs

(a) 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

  • Structure : Deuterated analog of a diclofenac precursor.
  • Application : Employed in metabolic studies to track drug metabolites via mass spectrometry .

Research Implications and Gaps

  • Activity Data: Direct biological data for the target compound are lacking.
  • Synthetic Utility : The bromothiophene group positions the compound as a candidate for cross-coupling reactions (e.g., with boronic acids), though experimental validation is needed.
  • Physicochemical Properties : Computational modeling (e.g., LogP, polar surface area) could predict solubility and bioavailability relative to analogs .

Biological Activity

2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is a synthetic organic compound characterized by its unique structure, which includes a bromothiophene moiety linked to a dimethylacetamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C10H15BrN2OS
  • Molecular Weight : 277.18 g/mol
  • Structure : The compound features a bromine atom that enhances its reactivity and potential for biological activity, making it an interesting target for research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens. Its ability to engage in π-π stacking interactions with aromatic residues in proteins may contribute to its efficacy.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that are currently being elucidated.
  • Mechanism of Action : The compound's interactions with biological targets involve hydrogen bonding and π-π interactions, which may modulate enzyme activity or receptor function effectively.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibitory effects on cancer cell lines; ongoing studies on mechanisms
Enzyme ModulationPotential to modulate enzyme activities through binding interactions

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a robust antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli.

Case Study: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction, although further investigation is required to fully understand the pathways involved.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide, facilitated by a suitable base. This reaction leads to the formation of an imine intermediate, which can be reduced using sodium borohydride or lithium aluminum hydride.

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